1-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-4-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)indole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-9(2)14-17-18-15(21-14)16-13(20)11-5-4-6-12-10(11)7-8-19(12)3/h4-9H,1-3H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDSSMIKXHCRJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=C3C=CN(C3=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-4-carboxamide typically involves the reaction of indole derivatives with thiadiazole precursors. One common method involves the reaction of 1-methylindole-4-carboxylic acid with a thiadiazole derivative under specific conditions . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-4-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and biological properties .
Scientific Research Applications
Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds featuring the thiadiazole structure. For instance, derivatives of 1,3,4-thiadiazoles have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In a study involving similar compounds, the most active derivative exhibited Minimum Inhibitory Concentrations (MIC) ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae and other pathogens .
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer potential. The incorporation of indole and thiadiazole rings has led to the synthesis of compounds that exhibit cytotoxic effects against cancer cell lines. For example, hybrid molecules combining indole and thiadiazole structures have demonstrated promising results in inhibiting tumor growth in vitro . The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific kinases involved in cancer progression.
Antioxidant Activity
The antioxidant properties of this compound class are also noteworthy. Studies have shown that certain derivatives can effectively scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases . The ability to reduce reactive oxygen species (ROS) makes these compounds valuable in developing therapeutics for conditions associated with oxidative damage.
Case Studies
Mechanism of Action
The mechanism of action of 1-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Spectroscopic Characterization : Analogous compounds are characterized via IR (C=O and C≡N stretches), NMR (δ 2.41–7.84 ppm for CH3 and aromatic protons), and mass spectrometry (e.g., m/z 776 for 6f) . Similar methods would apply to the target compound.
- Crystallography : The (E)-configuration of the imine group in thiadiazole derivatives is confirmed via X-ray crystallography , a critical step for validating the target compound’s structure.
- Unresolved Questions: No data exist on the target compound’s bioactivity, solubility, or stability. Comparative studies with analogs suggest prioritizing assays for agricultural or pharmacological applications .
Biological Activity
1-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 343.4 g/mol. The structure features an indole ring fused with a thiadiazole moiety, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that derivatives of thiadiazoles exhibit significant cytotoxicity against various cancer cell lines. The compound has been evaluated for its antiproliferative effects using assays such as the Sulforhodamine B (SRB) assay.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound showed potent activity against HeLa cells, suggesting a promising therapeutic potential.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells, disrupting their normal cell cycle progression.
- Targeting Specific Pathways : It is hypothesized that the compound interacts with key regulatory proteins involved in cell survival and proliferation, such as cyclin-dependent kinases (CDKs) and growth factor receptors.
Case Studies and Research Findings
- Study on Indole-Thiadiazole Derivatives : A series of indole-thiadiazole derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines. The study indicated that modifications to the thiadiazole ring significantly influenced cytotoxicity profiles, with certain derivatives exhibiting IC50 values in the nanomolar range against HeLa cells .
- In Silico Studies : Computational docking studies have suggested that the compound binds effectively to target proteins involved in cancer progression, providing insights into its potential as a lead compound for drug development .
- Comparative Analysis : In comparison to established anticancer agents like Sorafenib, the compound demonstrated superior potency in specific assays, indicating its potential as a more effective treatment option for certain cancers .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions involving thiadiazole and indole precursors. Key steps include:
- Reagent Ratios : Use 1.1 equivalents of 3-formyl-1H-indole derivatives and 1.0 equivalent of thiadiazole precursors (e.g., 2-aminothiazol-4(5H)-one) .
- Conditions : Reflux in acetic acid with sodium acetate (2.0 equiv) for 3–5 hours to promote cyclization and imine formation .
- Purification : Recrystallize from DMF/acetic acid mixtures to isolate crystalline products .
- Yield Optimization : Adjust reflux duration (2.5–5 hours) based on substituent reactivity; electron-withdrawing groups may require extended times .
Q. Which analytical techniques are critical for structural confirmation?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to verify indole-thiadiazole connectivity and E/Z isomerism at the imine bond .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., thiadiazole ring puckering) and hydrogen-bonding networks .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) functional groups .
Q. How can solubility challenges be addressed during bioactivity assays?
- Methodological Answer :
- Solvent Systems : Use DMSO for initial stock solutions (≤10% v/v) to avoid precipitation in aqueous buffers .
- Surfactants : Add Tween-80 (0.1–0.5%) for hydrophobic compounds to enhance dispersion in cell culture media .
- Co-solvents : Test ethanol or PEG-400 mixtures for in vivo studies, ensuring compatibility with biological systems .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate membrane permeability via GROMACS with lipid bilayer models .
- Docking Studies : Autodock Vina or Schrödinger Suite to screen against targets (e.g., kinases) using crystal structures from the PDB .
Q. How to design dose-response studies for in vitro bioactivity?
- Methodological Answer :
- Concentration Range : Test 0.1–100 µM in triplicate, with positive controls (e.g., doxorubicin for cytotoxicity) .
- Time Points : Assess acute (24–48 hours) and chronic (72+ hours) effects to capture delayed mechanisms .
- Assay Compatibility : Use MTT for viability, Annexin V/PI for apoptosis, and ROS probes for oxidative stress .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
- Methodological Answer :
- Dynamic Effects : Perform variable-temperature NMR to detect rotamers or tautomeric equilibria influencing peak splitting .
- 2D NMR : Use HSQC/HMBC to assign coupling patterns and distinguish regioisomers .
- Crystallographic Validation : Compare experimental NMR with X-ray-derived DFT-calculated spectra .
Q. What strategies mitigate synthetic byproducts from competing reaction pathways?
- Methodological Answer :
- Kinetic Control : Lower reaction temperatures (e.g., 60°C vs. reflux) to favor imine formation over side products like thioamides .
- Protecting Groups : Temporarily block reactive indole NH with Boc groups to suppress unwanted alkylation .
- Chromatography : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) to isolate minor byproducts for characterization .
Q. How to design a structure-activity relationship (SAR) study targeting thiadiazole modifications?
- Methodological Answer :
- Variation Points : Synthesize analogs with substituents at the thiadiazole C5 (e.g., isopropyl → phenyl) and indole N1 (e.g., methyl → ethyl) .
- Bioactivity Profiling : Screen analogs against a panel of cancer cell lines (e.g., MCF-7, HeLa) and kinases (e.g., EGFR, VEGFR2) .
- Data Analysis : Use PCA (Principal Component Analysis) to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. What advanced techniques validate hydrogen-bonding interactions in crystal structures?
- Methodological Answer :
- Single-Crystal XRD : Resolve O–H···S and N–H···O bonds with high-resolution data (R-factor < 0.05) .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., π-π stacking vs. H-bonding) using CrystalExplorer .
- DFT Calculations : Optimize H-bond geometries at the B3LYP/6-311+G(d,p) level to compare with experimental data .
Q. How to address discrepancies between computational docking and experimental binding assays?
- Methodological Answer :
- Ensemble Docking : Use multiple protein conformations (e.g., from MD simulations) to account for flexibility .
- Binding Kinetics : Perform SPR (Surface Plasmon Resonance) to measure kon/koff rates, which docking may not capture .
- Solvent Effects : Include explicit water molecules in docking grids to improve pose prediction accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
